2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone
Description
Synthesis Analysis
Quinazolinones are typically synthesized via cyclization reactions involving amine and carbonyl compounds. For example, the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone has been used to introduce various substituents at the 2-position, demonstrating the versatility of quinazolinone chemistry for functional group manipulation (Smith et al., 1996). Similarly, the synthesis of 2-substituted quinazolinones through reactions of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates shows the adaptability of the quinazolinone core for generating diverse derivatives (Nawrocka, 2009).
Molecular Structure Analysis
The molecular structure and electronic properties of quinazolinones can be thoroughly characterized using spectroscopic and quantum chemical studies. For instance, studies on derivatives like 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one have utilized NMR, X-ray diffraction, and DFT calculations to understand the geometry, electronic distribution, and reactivity of these molecules (Satheeshkumar et al., 2017).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, allowing for the introduction of different functional groups. These reactions are crucial for modifying the biological activity and solubility of quinazolinone derivatives. The lithiation reaction, for example, enables the introduction of substituents at specific positions of the quinazolinone ring, significantly altering the compound's chemical properties (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility and crystallinity, are influenced by their molecular structure. Polymorph-dependent solid-state fluorescence, for instance, demonstrates how the conformational arrangement of quinazolinone derivatives affects their optical properties (Anthony, 2012).
Chemical Properties Analysis
Quinazolinones exhibit a wide range of chemical properties, including reactivity towards nucleophiles and electrophiles, which can be exploited for further chemical transformations. The synthesis and reactivity of 3-(thiophenoxy/phenoxy)-4-phenyl-1,2-dihydro-2-quinolinones highlight the chemical versatility of the quinazolinone scaffold for developing new compounds with potential biological activities (Yadav et al., 2000).
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O2/c25-18-13-11-17(12-14-18)23-27-21-9-3-1-7-19(21)24(29)28(23)15-5-6-16-30-22-10-4-2-8-20(22)26/h1-4,7-14H,5-6,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULNGBFMXOQNPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCCCOC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]quinazolin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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